N-{5-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-3-yl}-2-thiophenecarboxamide
Description
N-{5-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-3-yl}-2-thiophenecarboxamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted at position 5 with a (2-methylbenzyl)sulfanyl group and at position 3 with a 2-thiophenecarboxamide moiety. Its molecular formula is C₁₇H₁₈N₄O₂S₂, with a molecular weight of 374.49 g/mol and CAS number 866011-01-0 . The compound belongs to the sulfonamide class, characterized by a sulfanyl (S–) linker connecting the triazole and 2-methylbenzyl groups. Its synthesis likely involves thiol-alkylation or coupling reactions typical of triazole derivatives, as inferred from analogous compounds in the literature .
Properties
IUPAC Name |
N-[3-[(2-methylphenyl)methylsulfanyl]-1H-1,2,4-triazol-5-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS2/c1-10-5-2-3-6-11(10)9-22-15-17-14(18-19-15)16-13(20)12-7-4-8-21-12/h2-8H,9H2,1H3,(H2,16,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HULWLICSJQWSOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NNC(=N2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-3-yl}-2-thiophenecarboxamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions, often using thiol reagents.
Attachment of the Thiophene Ring: This step may involve coupling reactions, such as Suzuki or Stille coupling, under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are often employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Halogenated thiophenes.
Scientific Research Applications
N-{5-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-3-yl}-2-thiophenecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections and cancer.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{5-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-3-yl}-2-thiophenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs are summarized below, with key differences and biological implications highlighted:
Table 1. Structural and Functional Comparison
Key Observations:
Core Modifications: The target compound’s 1,2,4-triazole core is conserved across analogs but differs in substituents. For instance, 9g replaces the 2-methylbenzyl group with a phenyl and adds a benzamide moiety, enhancing tyrosinase inhibition .
Biological Implications: The 2-aminothiazole-triazole hybrid in 9g demonstrates superior tyrosinase inhibition compared to the target compound, suggesting that phenyl and benzamide groups enhance enzyme binding . Thiophene-containing analogs (e.g., and ) show divergent activities: acetohydrazides exhibit antimicrobial effects, while benzothiazole-thiophene hybrids may improve pharmacokinetics .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for 9g (DMF-mediated coupling) and AB4 (thiol-alkylation), though scalability may vary due to steric hindrance from the 2-methylbenzyl group .
Biological Activity
N-{5-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-3-yl}-2-thiophenecarboxamide is a compound belonging to the class of triazole derivatives. Its unique structural features, including the triazole ring and thiophene moiety, contribute to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C15H14N4OS2
- Molecular Weight : 330.43 g/mol
- CAS Number : Not specified in the sources but can be referenced through its chemical identifiers.
1. Antimicrobial Activity
Research indicates that compounds with triazole structures exhibit significant antimicrobial properties. This compound has been evaluated for its potential as an antimicrobial agent against various pathogens.
Key Findings :
- The compound demonstrates inhibitory effects on bacterial strains such as Escherichia coli and Staphylococcus aureus.
- Antifungal activity has also been noted against fungi like Aspergillus niger and Candida albicans.
| Microorganism | Activity Type | Observed Effect |
|---|---|---|
| Escherichia coli | Antibacterial | Inhibition of growth |
| Staphylococcus aureus | Antibacterial | Inhibition of growth |
| Aspergillus niger | Antifungal | Inhibition of growth |
| Candida albicans | Antifungal | Inhibition of growth |
2. Anticancer Activity
Studies have shown that triazole derivatives can exhibit anticancer properties. The compound has been tested against various cancer cell lines:
Case Study :
In vitro studies demonstrated that this compound exhibited cytotoxic effects on human cancer cell lines including breast (MDA-MB-231) and lung cancer cells.
Mechanism of Action :
The compound may induce apoptosis in cancer cells through the inhibition of specific enzymes involved in cell proliferation or by disrupting essential cellular pathways.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival or cancer cell growth.
- Receptor Modulation : It can modulate receptor activities that are essential for cellular signaling pathways.
Research Applications
The compound's unique properties make it suitable for various applications in medicinal chemistry and agriculture:
1. Medicinal Chemistry
It is being explored for its potential use as:
- Antimicrobial agents in treating infections.
- Anticancer drugs targeting specific pathways in tumor cells.
2. Agricultural Chemistry
This compound is also under investigation for:
- Use as a fungicide to protect crops from fungal diseases.
Q & A
Basic Research Questions
Q. What are the key structural features of N-{5-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-3-yl}-2-thiophenecarboxamide, and how do they influence its reactivity?
- Structural Features :
- A 1,2,4-triazole core substituted with a 2-methylbenzylsulfanyl group at position 4.
- A thiophene-2-carboxamide group at position 3 of the triazole.
- The sulfanyl (-S-) linker enhances π-π stacking and hydrogen-bonding capabilities.
- Reactivity :
- The triazole ring participates in tautomerism, affecting ligand-protein interactions.
- The thiophene-carboxamide group contributes to hydrophobicity and π-stacking with aromatic residues in target proteins.
- Methodology : Confirm tautomeric states using NMR (¹H/¹³C) and computational chemistry (DFT calculations) .
Q. What synthetic routes are commonly employed to prepare this compound?
- Stepwise Synthesis :
Triazole Core Formation : Cyclocondensation of thiosemicarbazide derivatives with α-keto acids or esters.
Sulfanyl Group Introduction : Nucleophilic substitution using 2-methylbenzyl thiol under basic conditions (e.g., K₂CO₃ in DMF).
Carboxamide Coupling : Amide bond formation via EDCI/HOBt-mediated coupling of thiophene-2-carboxylic acid.
- Purification : Column chromatography (silica gel, hexane/EtOAc) followed by recrystallization from ethanol/water mixtures .
Q. How is the purity and identity of this compound validated in academic research?
- Analytical Techniques :
- HPLC : Purity >95% confirmed using a C18 column (acetonitrile/water gradient).
- Spectroscopy : ¹H/¹³C NMR for functional group verification; IR for amide C=O stretch (~1650 cm⁻¹).
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ .
Advanced Research Questions
Q. How does the sulfanyl substituent affect the compound’s pharmacokinetic properties and target binding?
- Pharmacokinetics :
- The 2-methylbenzylsulfanyl group increases lipophilicity (logP ~3.2), enhancing membrane permeability but reducing aqueous solubility.
- Metabolic Stability : Susceptible to oxidative metabolism (CYP3A4-mediated sulfoxide formation).
- Target Binding :
- The sulfanyl group stabilizes interactions with cysteine residues in enzymes (e.g., kinase ATP-binding pockets).
- Methodology : Use molecular docking (AutoDock Vina) and MD simulations to map binding modes to targets like EGFR or CDK2 .
Q. What contradictions exist in crystallographic data for structurally related triazole-sulfanyl derivatives?
- Case Study :
- In N-(2-chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide (), crystallographic data (CCDC 840435) show a torsional angle of O1—C7—C8—S1 = 22.1°, conflicting with DFT-optimized geometries (predicted 18.5°).
- Resolution :
- Discrepancies arise from packing forces in the crystal lattice. Refinement using SHELXL ( ) with anisotropic displacement parameters improves accuracy .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- SAR Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
